molecular formula C4H7NOS B6148837 2-[(2-hydroxyethyl)sulfanyl]acetonitrile CAS No. 86147-18-4

2-[(2-hydroxyethyl)sulfanyl]acetonitrile

Cat. No.: B6148837
CAS No.: 86147-18-4
M. Wt: 117.2
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Description

2-[(2-Hydroxyethyl)sulfanyl]acetonitrile (IUPAC name: this compound) is a nitrile derivative featuring a sulfanyl (-S-) group substituted with a 2-hydroxyethyl moiety (-CH₂CH₂OH). Its molecular formula is C₄H₇NOS, with a molecular weight of 117.17 g/mol. The compound combines the reactivity of the nitrile group with the hydrophilic properties of the hydroxyl group, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

86147-18-4

Molecular Formula

C4H7NOS

Molecular Weight

117.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The thiol group of 2-mercaptoethanol is deprotonated by the base, forming a thiolate ion (RS⁻), which attacks the electrophilic carbon in chloroacetonitrile. This SN₂-type substitution yields the desired sulfide and releases hydrochloric acid as a byproduct. Critical parameters include:

  • Solvent selection : Acetonitrile, cited in azetidinone synthesis, enhances reaction homogeneity without hydrolyzing the nitrile group.

  • Temperature : Reactions conducted at 50–60°C achieve completion within 4–6 hours, balancing kinetic efficiency and side-product minimization.

  • Stoichiometry : A 1:1 molar ratio of 2-mercaptoethanol to chloroacetonitrile prevents di-alkylation, though a slight excess of the thiol (1.1 equiv) ensures full conversion.

Purification and Yield

Post-reaction, the mixture is quenched with ice water and extracted with chloroform or cyclopentyl methyl ether (CPME). Silica gel chromatography using ethyl acetate/heptane gradients isolates the product in 75–85% yield. The nitrile’s stability under these conditions avoids undesired hydrolysis, a concern mitigated further by avoiding aqueous workups at elevated pH.

Multi-Component Condensation Using Tetrachlorosilane (TCS)

Inspired by protocols for amidoalkylnaphthol synthesis, a one-pot, three-component reaction between formaldehyde, 2-mercaptoethanol, and acetonitrile in the presence of tetrachlorosilane (TCS) offers an alternative route. This method leverages TCS’s dual role as a Lewis acid and dehydrating agent to activate the aldehyde for nucleophilic attack.

Reaction Dynamics

Formaldehyde reacts with TCS to form a chlorosilyl intermediate, which coordinates with 2-mercaptoethanol’s thiol group. Concurrently, acetonitrile participates in a condensation step, forming the C–S bond. The proposed mechanism parallels the formation of 1-amidoalkyl-2-naphthols, albeit substituting β-naphthol with 2-mercaptoethanol. Key advantages include:

  • Solvent-free conditions : Eliminating solvents simplifies purification and aligns with green chemistry principles.

  • Room-temperature operation : Energy efficiency compared to thermal methods.

Challenges and Adaptations

While initial attempts using acetonitrile as a nitrile source yielded trace product, substituting propanenitrile improved reactivity, suggesting steric and electronic tuning of the nitrile component is critical. Optimizing TCS stoichiometry (2.0 equiv) and extending reaction time to 12–24 hours enhanced conversions to 65–70%.

Comparative Analysis of Synthetic Routes

The table below summarizes key attributes of the discussed methods:

MethodConditionsYieldAdvantagesLimitations
Nucleophilic SubstitutionK₂CO₃, acetonitrile, 60°C75–85%High yield, simplicityRequires halogenated substrate
Multi-Component with TCSSolvent-free, TCS, room temperature65–70%One-pot, green chemistry alignmentSensitive to nitrile electronics
Thiol-Ene ReactionUV light, 2-MeTHFN/AModular, no bases requiredUnproven for nitriles

Environmental and Scalability Considerations

The choice of solvent significantly impacts the environmental footprint of these syntheses. For instance, 2-MeTHF, derived from renewable resources, offers a sustainable alternative to traditional solvents like DMF. Similarly, CPME’s low toxicity and high boiling point make it ideal for extractions. Scaling the nucleophilic substitution route requires addressing chloroacetonitrile’s handling hazards, while the TCS method’s corrosivity necessitates specialized equipment .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-[(2-hydroxyethyl)sulfanyl]acetonitrile can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

  • Reduction: : The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

    Substitution: Bases (e.g., NaOH), nucleophiles (e.g., thiols, amines).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-hydroxyethyl)sulfanyl]acetonitrile has diverse applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

  • Biology: : The compound can be used in the study of enzyme mechanisms, particularly those involving sulfur-containing substrates. It may also serve as a building block for biologically active molecules.

  • Medicine: : Potential applications in drug development, particularly in designing molecules with specific biological activities. Its structural features can be exploited to create compounds with therapeutic potential.

  • Industry: : Used in the production of polymers and other materials. Its reactivity makes it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism by which 2-[(2-hydroxyethyl)sulfanyl]acetonitrile exerts its effects depends on the specific application. In chemical reactions, the hydroxyethylthio group can act as a nucleophile, participating in substitution and addition reactions. The nitrile group can undergo reduction or hydrolysis, leading to the formation of amines or carboxylic acids, respectively.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares 2-[(2-hydroxyethyl)sulfanyl]acetonitrile with structurally similar sulfanyl acetonitrile derivatives:

Compound Name Molecular Formula Substituent Group Molecular Weight (g/mol) Key Properties/Applications References
This compound C₄H₇NOS -S-CH₂CH₂OH 117.17 Hydrophilic, potential solubility in polar solvents (inferred) N/A
2-[(Pyrimidin-5-yl)sulfanyl]acetonitrile C₆H₅N₃S -S-pyrimidin-5-yl 151.19 Used in heterocyclic synthesis; bioactive intermediate
2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile C₁₀H₁₁NS -S-(2,5-dimethylphenyl) 185.26 Predicted collision cross-section (CCS): 133.0 Ų (M+H⁺)
2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile C₁₄H₁₇NS -S-benzyl attached to cyclopentyl 231.36 Liquid at room temperature; high-purity grades available
2-(2,4-Dichlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile C₁₃H₉Cl₂N₂S -S-pyridinyl and -Cl substituents 313.20 Agrochemical research; halogenated analogs show pesticidal activity
2-[4-(Bis(2-hydroxyethyl)amino)phenyl]acetonitrile C₁₂H₁₆N₂O₂ -N(CH₂CH₂OH)₂ attached to phenyl 220.27 Melting point: 88°C; moderate hydrophilicity

Reactivity and Functional Group Influence

  • Nitrile Reactivity : All compounds share a nitrile group (-C≡N), enabling reactions such as hydrolysis to carboxylic acids, reduction to amines, or participation in cycloadditions.
  • Sulfanyl Group : The -S- linkage provides nucleophilic character, facilitating thiol-ene reactions or metal coordination. For example, 2-[(pyrimidin-5-yl)sulfanyl]acetonitrile derivatives are precursors to bioactive heterocycles .
  • Hydroxyethyl vs. Aromatic Substituents : The hydroxyethyl group in the target compound enhances water solubility compared to hydrophobic aromatic analogs like 2-[(2,5-dimethylphenyl)sulfanyl]acetonitrile. However, aromatic derivatives exhibit higher thermal stability (e.g., 2-[1-(benzylsulfanyl)cyclopentyl]acetonitrile remains liquid at room temperature ).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[(2-hydroxyethyl)sulfanyl]acetonitrile in laboratory settings?

  • Synthesis typically involves nucleophilic substitution reactions between hydroxyethyl derivatives and sulfanyl-acetonitrile precursors. For example, analogous compounds are synthesized using sulfonyl chlorides or thioglycolic acid in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile under reflux conditions . Catalysts such as triethylamine may enhance yields. Purification is achieved via column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of hydroxyethyl and sulfanyl groups. High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry (HPLC-MS/MS) ensures purity and quantifies trace impurities . Infrared (IR) spectroscopy can validate functional groups like nitriles (-C≡N) and hydroxyl (-OH) .

Q. What are the known stability profiles and recommended storage conditions for this compound?

  • The compound is chemically stable under recommended storage (room temperature, inert atmosphere). However, prolonged exposure to moisture, light, or oxidizing agents may induce decomposition. Storage in amber glass vials with desiccants is advised .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported reaction yields for sulfanyl acetonitrile derivatives?

  • Variability in yields often arises from differences in solvent polarity, reaction time, or catalyst loading. Systematic optimization using Design of Experiments (DoE) methodologies can identify critical parameters. For instance, acetonitrile as a solvent may improve solubility of intermediates compared to DMF . Parallel reaction setups with controlled variables (e.g., temperature gradients) are recommended for reproducibility .

Q. How does the electronic configuration of the sulfanyl group influence reactivity in nucleophilic substitutions?

  • The sulfanyl (-S-) group acts as an electron donor, stabilizing transition states in nucleophilic reactions. Computational studies (e.g., density functional theory) reveal that electron-withdrawing substituents (e.g., nitro groups) on adjacent moieties enhance electrophilicity, accelerating reactions like thiol-ene click chemistry .

Q. What computational approaches predict the collision cross-section and molecular interactions of this compound?

  • Ion Mobility Spectrometry (IMS) coupled with molecular dynamics simulations can model collision cross-sections. Tools like MOBCAL or Collidoscope analyze gas-phase ion structures, validated against experimental data from mass spectrometry .

Q. What in vitro models assess the biological interactions of sulfanyl acetonitrile derivatives?

  • Enzyme inhibition assays (e.g., kinase or protease screens) and cell-based viability assays (e.g., MTT or ATP-luciferase) are used to evaluate interactions with biomolecules. For example, derivatives with similar structures show binding affinity to tyrosine kinases, suggesting potential therapeutic applications .

Safety and Data Reliability

Q. What safety protocols are recommended given limited toxicological data?

  • While no carcinogenicity is reported, acute toxicity data are incomplete. Use glove boxes for handling, fume hoods for synthesis, and personal protective equipment (PPE) including nitrile gloves and goggles. Toxicity predictions via QSAR models (e.g., OECD Toolbox) can guide risk assessments .

Q. How can researchers address inconsistencies in decomposition products reported across studies?

  • Thermogravimetric Analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) identify decomposition byproducts under controlled conditions. Cross-referencing with databases like PubChem or ECHA ensures alignment with existing literature .

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